molecular formula C17H17N3O2 B4832778 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No.: B4832778
M. Wt: 295.34 g/mol
InChI Key: FTJQBNQVXKQGOY-UHFFFAOYSA-N
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Description

2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound that features a benzodiazole ring system

Properties

IUPAC Name

2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-17-19-14-4-2-3-5-15(14)20(17)11-16(18)21/h2-9H,10-11H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJQBNQVXKQGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves the reaction of 4-methoxybenzylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized to produce the benzodiazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzodiazole ring, leading to a wide range of derivatives .

Scientific Research Applications

2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes or modulate receptor activity, thereby influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

Compared to similar compounds, 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is unique due to its specific structural features, such as the presence of both the benzodiazole ring and the acetamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
Reactant of Route 2
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2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

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